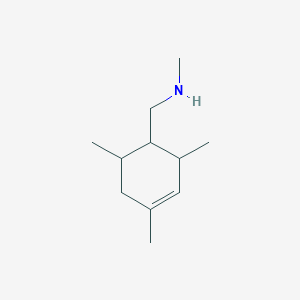![molecular formula C18H19NO4 B4922245 ethyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B4922245.png)
ethyl 4-[(2-phenoxypropanoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(2-phenoxypropanoyl)amino]benzoate, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a benzamide derivative that has been found to have various biochemical and physiological effects, making it an attractive candidate for use in laboratory experiments. In
Applications De Recherche Scientifique
Ethyl 4-[(2-phenoxypropanoyl)amino]benzoate has been found to have various scientific research applications, including its use as a probe for investigating protein-protein interactions. It has been shown to bind to the PDZ domain of postsynaptic density protein 95 (PSD-95), which is involved in synaptic plasticity. This interaction has been used to study the role of PSD-95 in various physiological processes, such as learning and memory.
Mécanisme D'action
The mechanism of action of ethyl 4-[(2-phenoxypropanoyl)amino]benzoate involves its binding to the PDZ domain of PSD-95. This interaction disrupts the protein-protein interactions that are necessary for the proper functioning of PSD-95, leading to changes in synaptic plasticity. This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to modulate synaptic plasticity. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. This compound has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[(2-phenoxypropanoyl)amino]benzoate has several advantages for use in laboratory experiments, including its ability to selectively bind to the PDZ domain of PSD-95. This allows for the investigation of the role of PSD-95 in various physiological processes. This compound also has neuroprotective effects, making it useful for studying neurodegenerative diseases. However, this compound has some limitations, including its potential toxicity and the need for optimization of the reaction conditions for its synthesis.
Orientations Futures
There are several future directions for research on ethyl 4-[(2-phenoxypropanoyl)amino]benzoate, including its use in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound could also be used to investigate the role of PSD-95 in other physiological processes, such as addiction and pain. Further optimization of the synthesis method of this compound could also lead to increased yields and reduced toxicity.
Méthodes De Synthèse
The synthesis of ethyl 4-[(2-phenoxypropanoyl)amino]benzoate involves the reaction of ethyl 4-aminobenzoate with 2-phenoxypropanoic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, resulting in the formation of this compound. The yield of this compound can be optimized by adjusting the reaction conditions, such as the temperature and reaction time.
Propriétés
IUPAC Name |
ethyl 4-(2-phenoxypropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-18(21)14-9-11-15(12-10-14)19-17(20)13(2)23-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTHTUQZASFOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide](/img/structure/B4922167.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4922175.png)
![4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline](/img/structure/B4922188.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4922196.png)

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide](/img/structure/B4922225.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4922229.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4922244.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922249.png)
![1,3-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene](/img/structure/B4922252.png)


